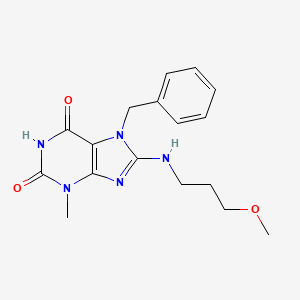

![molecular formula C15H15ClF3N3S B2536720 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine CAS No. 2061249-22-5](/img/structure/B2536720.png)

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are thought to be due to the presence of a fluorine atom and a pyridine in their structure . These properties make TFMP derivatives important ingredients for the development of agrochemical and pharmaceutical compounds .Scientific Research Applications

Dynamic Tautomerism and Chemical Properties

- The study of N‐(Pyridin‐2‐yl)thiazol‐2‐amine, a similar compound, revealed six competitive isomeric structures with a small relative energy difference, demonstrating the presence of dynamic tautomerism and divalent N(I) character. This highlights its potential as a versatile functional unit in therapeutic agents, showcasing its electron-donating property and the significance of its electronic distribution and tautomeric preferences in molecular design (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis and Anticancer Evaluation

- The synthesis and evaluation of related compounds, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases, have been conducted, showing significant cytotoxicity against human cancer cell lines. This suggests the potential of derivatives in cancer treatment, with specific compounds exhibiting potent activity against gastric cancer NUGC (Abdo & Kamel, 2015).

Antimicrobial Activities

- The antimicrobial activities of synthesized compounds, including pyridine derivatives and N-heteroaromatics, indicate good to moderate effectiveness against various pathogens. These findings support the exploration of such derivatives in developing new antibacterial and antifungal agents (Bayrak et al., 2009).

Catalysis and Chemical Transformations

- Research on related compounds has contributed to the development of novel catalytic processes, such as the solvent-free synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, highlighting the role of specific catalysts in promoting efficient chemical transformations (Ghorbani-Vaghei & Amiri, 2014).

Non-Covalent Interactions and Quantum Chemical Calculations

- Investigations into non-covalent interactions within certain derivatives provide insights into hydrogen bonds, van der Waals interactions, and other intramolecular forces, offering a deeper understanding of their structural stability and reactivity. This knowledge is crucial for the rational design of molecules with specific properties and activities (Zhang et al., 2018).

Mechanism of Action

Target of Action

The primary target of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This compound interacts with its targets, leading to the attenuation of secondary metabolism and thwarting bacterial growth .

Biochemical Pathways

The inhibition of PPTases by this compound affects the post-translational modification pathway, which is essential for bacterial cell viability and virulence . The downstream effects of this inhibition include the attenuation of secondary metabolism in bacteria .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied both in vitro and in vivo . These studies have demonstrated the potential utility of this small-molecule inhibitor . .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . This is achieved by attenuating the production of an Sfp-PPTase-dependent metabolite . The compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . .

Safety and Hazards

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new TFMP derivatives and the improvement of their synthesis methods are expected to be important research topics in the future .

properties

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClF3N3S/c16-11-6-9(15(17,18)19)7-20-13(11)12-8-23-14(22-12)21-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCJEBMHPUCTFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

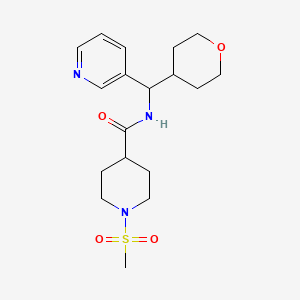

![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2536640.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide](/img/structure/B2536642.png)

![N-benzyl-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2536644.png)

![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

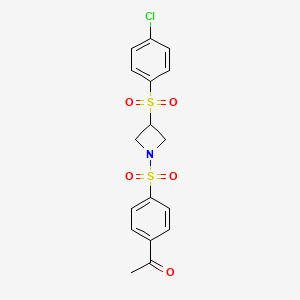

![6-(piperidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2536647.png)

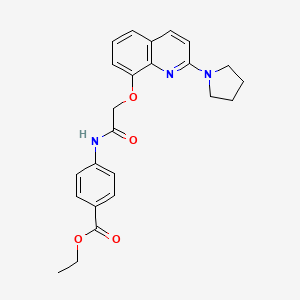

![2-(2-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2536649.png)

![2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2536657.png)

![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2536658.png)

![2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one](/img/structure/B2536659.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate](/img/structure/B2536660.png)